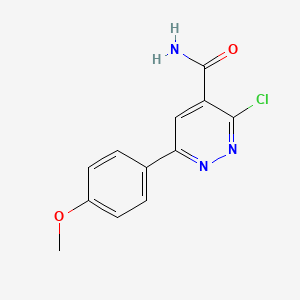![molecular formula C9H10N2S B11777324 N,N-Dimethylbenzo[d]isothiazol-3-amine](/img/structure/B11777324.png)
N,N-Dimethylbenzo[d]isothiazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethylbenzo[d]isothiazol-3-amine is an organic compound with the molecular formula C9H10N2S It belongs to the class of isothiazoles, which are heterocyclic compounds containing a five-membered ring with nitrogen and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethylbenzo[d]isothiazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzenethiol with dimethylamine under specific conditions to form the desired isothiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction environments can further enhance the efficiency of the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethylbenzo[d]isothiazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiazole ring to more reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the isothiazole ring.
Scientific Research Applications
N,N-Dimethylbenzo[d]isothiazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity is studied for potential antimicrobial, antifungal, and antiviral properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the formulation of biocides, preservatives, and other industrial chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N,N-Dimethylbenzo[d]isothiazol-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of enzymes by binding to their active sites, particularly those with thiol groups. This inhibition can disrupt essential biological processes, leading to antimicrobial and antifungal effects. The exact pathways and molecular targets vary depending on the specific application and context.
Comparison with Similar Compounds
N,N-Dimethylbenzo[d]isothiazol-3-amine can be compared with other isothiazole derivatives, such as:
Benzisothiazolinone: Known for its antimicrobial properties and used in various industrial applications.
Methylisothiazolinone: Commonly used as a preservative in personal care products.
Chloromethylisothiazolinone: Often used in combination with methylisothiazolinone as a biocide.
Properties
Molecular Formula |
C9H10N2S |
|---|---|
Molecular Weight |
178.26 g/mol |
IUPAC Name |
N,N-dimethyl-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C9H10N2S/c1-11(2)9-7-5-3-4-6-8(7)12-10-9/h3-6H,1-2H3 |
InChI Key |
AXEPVTNANVZKQI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NSC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Isopropyl-1-methyl-4-(propan-2-ylidene)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B11777242.png)

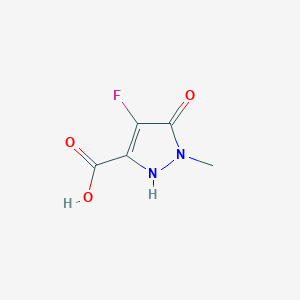
![Ethyl 2,3-dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate](/img/structure/B11777247.png)
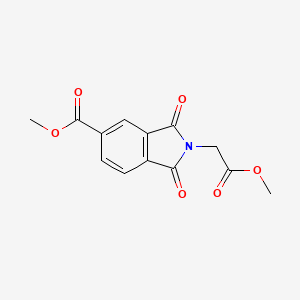
![Pyrrolidin-1-yl(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-8-yl)methanone](/img/structure/B11777263.png)


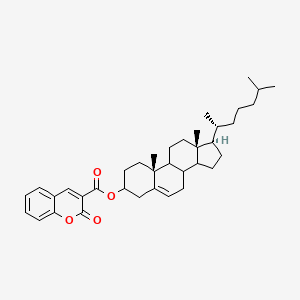

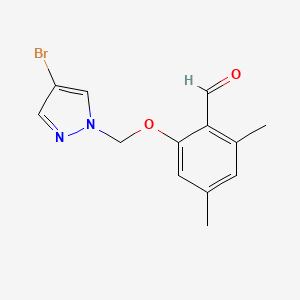

![Ethyl 2-(pyridin-3-yl)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B11777325.png)
